N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide is a complex organic compound that features a benzofuran core, a fluorobenzamide moiety, and a chloromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most effective catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and fluorobenzamides. For example:
- 3-chloro-N-(4-methoxyphenyl)propanamide
- N-(2-chloro-4-fluorobenzoyl)-N’-(5-hydroxy-2-methoxyphenyl)urea
Uniqueness
What sets N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-4-fluorobenzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C23H15ClFNO4 |
---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide |
InChI |
InChI=1S/C23H15ClFNO4/c1-29-19-11-8-14(12-17(19)24)21(27)22-20(16-4-2-3-5-18(16)30-22)26-23(28)13-6-9-15(25)10-7-13/h2-12H,1H3,(H,26,28) |
InChI Key |
PBNXOWPDOOEFRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)F)Cl |
Origin of Product |
United States |
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